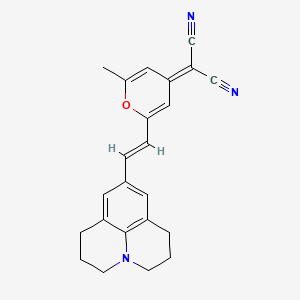

4-(Dicyanomethylene)-2-methyl-6-(julolidin-4-ylvinyl)-4H-pyran

Description

4-(Dicyanomethylene)-2-methyl-6-(julolidin-4-ylvinyl)-4H-pyran (hereafter referred to by its structural name) is a red-emitting fluorescent dye belonging to the 4H-pyran family. This compound features a julolidin-based vinyl substituent, which enhances its electron-donating properties compared to analogs like 4-(dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran (DCM). The julolidin group introduces steric bulk and rigid conjugation, leading to redshifted emission and improved charge-transfer characteristics, making it valuable in optoelectronic applications such as organic light-emitting diodes (OLEDs) and lasers .

Properties

IUPAC Name |

2-[2-[(E)-2-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)ethenyl]-6-methylpyran-4-ylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O/c1-16-10-20(21(14-24)15-25)13-22(27-16)7-6-17-11-18-4-2-8-26-9-3-5-19(12-17)23(18)26/h6-7,10-13H,2-5,8-9H2,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJRONVKWRHYBF-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C#N)C#N)C=C(O1)C=CC2=CC3=C4C(=C2)CCCN4CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C#N)C#N)C=C(O1)/C=C/C2=CC3=C4C(=C2)CCCN4CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51325-95-2 | |

| Record name | 4-(Dicyanomethylene)-2-methyl-6-(julolidine-4-yl-vinyl)-4H-pyrane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

DCM2, also known as 4-(Dicyanomethylene)-2-methyl-6-(julolidin-4-ylvinyl)-4H-pyran, is an electron donor-acceptor molecule. It exhibits interesting photophysical properties such as high molar absorption coefficients, tunable electronic absorption and fluorescence emission energies, and high fluorescence quantum yields. .

Mode of Action

DCM2 is commonly known as a red dye and is used in various practical applications that include solid-state lasers, organic light-emitting diode (OLED), fluorescent sensors, logic gates, photovoltaics, nonlinear optics (NLO), and bioimaging of cells. The interaction of DCM2 with its targets is primarily through its photophysical properties.

Biochemical Pathways

Given its photophysical properties, it is plausible that dcm2 may influence pathways related to light absorption and emission, energy transfer, and fluorescence

Pharmacokinetics

Pharmacokinetics, defined as what the body does to the drug, is a crucial aspect of understanding a compound’s bioavailability and therapeutic potential.

Result of Action

The molecular and cellular effects of DCM2’s action are primarily related to its photophysical properties. It exhibits high molar absorption coefficients, tunable electronic absorption and fluorescence emission energies, and high fluorescence quantum yields. These properties make DCM2 useful in various applications such as solid-state lasers, OLEDs, fluorescent sensors, logic gates, photovoltaics, NLO, and bioimaging of cells. .

Action Environment

The action of DCM2 is likely influenced by environmental factors such as light intensity and wavelength, temperature, and the presence of other molecules that can interact with DCM2. For instance, DCM2’s photophysical properties suggest that its action may be influenced by light conditions. .

Biological Activity

4-(Dicyanomethylene)-2-methyl-6-(julolidin-4-ylvinyl)-4H-pyran, commonly referred to as DCM2, is a compound characterized by its unique molecular structure and potential biological applications. Its molecular formula is with a molecular weight of approximately 355.43 g/mol. This compound has garnered attention for its electron donor-acceptor properties and its implications in various biological activities, particularly in cancer research.

- CAS Number : 51325-95-2

- Molecular Weight : 355.43 g/mol

- Molecular Formula : C23H21N3O

- Structure :

- The compound features a pyran ring with dicyanomethylene and julolidine moieties, contributing to its unique reactivity and biological properties.

Biological Activity Overview

Recent studies have highlighted the cytotoxic effects of DCM2, particularly its ability to induce reactive oxygen species (ROS) production and affect mitochondrial function. This section summarizes key findings from various research studies.

- Cytotoxic Effects :

- Membrane Interaction :

- Selectivity :

Case Studies

Several studies have investigated the biological activity of DCM2, providing insights into its potential applications:

Research Findings

The following key findings summarize the biological activity of DCM2 based on recent literature:

- ROS Generation :

-

Impact on Cell Cycle :

- DCM2 has been observed to affect the cell cycle progression in cancer cells, leading to G1 phase arrest and increased apoptosis rates .

- Potential for Drug Development :

Scientific Research Applications

Photovoltaics

DCM2 is utilized in the development of organic photovoltaic devices. Its electron donor-acceptor characteristics enable efficient charge separation and transport, making it a suitable material for solar cell applications. The compound's high molar absorption coefficients allow for effective light harvesting, which is crucial for enhancing the efficiency of organic solar cells.

Key Findings:

- DCM2 demonstrates tunable electronic absorption and fluorescence emission energies, which can be optimized for specific photovoltaic applications.

- Studies have shown that incorporating DCM2 into polymer blends can improve the overall power conversion efficiency of organic solar cells by enhancing light absorption and charge mobility .

Organic Light-Emitting Diodes (OLEDs)

In OLED technology, DCM2 serves as a red-emitting dopant due to its strong fluorescence properties. The compound's ability to emit light efficiently at specific wavelengths makes it valuable for producing vibrant displays.

Key Findings:

- DCM2 exhibits high fluorescence quantum yields, which are essential for achieving bright and energy-efficient OLEDs.

- Research indicates that devices incorporating DCM2 as a dopant have shown improved color purity and brightness compared to traditional materials .

Fluorescent Sensors

DCM2 is also explored in the development of fluorescent sensors for detecting various analytes, including metal ions and biological molecules. Its photophysical properties allow it to act as a sensitive probe that changes fluorescence intensity in response to environmental changes.

Key Findings:

- The compound's responsiveness to different stimuli has been leveraged for creating sensors that can detect trace amounts of heavy metals in environmental samples.

- Studies report that DCM2-based sensors exhibit rapid response times and high selectivity towards specific ions, making them suitable for practical applications in environmental monitoring .

Biomedical Research

In biomedical applications, DCM2 has been investigated for its potential use in bioimaging and phototherapy. Its ability to absorb light and emit fluorescence makes it useful for imaging biological tissues.

Key Findings:

- DCM2 has been tested in cellular imaging studies, where it demonstrated effective localization within cells due to its favorable photophysical properties.

- Preliminary research suggests that DCM2 may also have therapeutic implications, particularly in photodynamic therapy (PDT) for cancer treatment, where its fluorescence can be used to activate photosensitizing agents .

Chemical Reactions Analysis

Photoisomerization and Conformational Dynamics

DCM2 undergoes photoisomerization and thermal conformational changes, which significantly influence its photophysical properties.

Key Findings :

-

E/Z Isomerization : Light irradiation induces E → Z isomerization via a conical intersection (CI) mediated pathway in the excited state . This process involves a twisted intramolecular charge-transfer (TICT) state, enabling non-radiative decay to the ground state.

-

Thermal Interconversion : The s-cis ↔ s-trans conformational equilibrium occurs thermally, affecting absorption and emission spectra .

Table 1: Photoisomerization Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Isomerization Quantum Yield | ~0.15 (for DCM analogs) | |

| Activation Energy (Thermal) | 25–30 kJ/mol (estimated) | |

| Dominant Pathway | CI-mediated S₁ → S₀ transition |

Electron Transfer and Charge Transport

DCM2’s electron donor-acceptor structure enables efficient charge transfer, critical for optoelectronic applications.

Mechanistic Insights :

-

Donor-Acceptor Architecture : The julolidine moiety acts as an electron donor, while the dicyanomethylene group serves as an acceptor, creating a π-conjugated system that facilitates intramolecular charge transfer (ICT) .

-

OLED Applications : DCM2 enhances electroluminescence in organic light-emitting diodes (OLEDs) when used as a dopant.

Table 2: OLED Performance Metrics (DCM2-Based Devices)

| Parameter | Value | Source |

|---|---|---|

| Maximum EQE | ~1.3% | |

| Peak Luminance | 150 Cd/m² | |

| Emission Color | Red (λₑₘ ≈ 620 nm) |

Fluorescence and Energy Transfer Mechanisms

DCM2’s fluorescence is highly sensitive to environmental factors, enabling applications in sensing and bioimaging.

Key Observations :

-

Solvation Dynamics : In lipid bilayers (e.g., DPPC vesicles), DCM2 exhibits biphasic solvation dynamics with time constants of ~350 ps and ~1.2 ns, attributed to interfacial and bulk water interactions .

-

Energy Transfer : DCM2 participates in Förster resonance energy transfer (FRET) when doped in DNA or polymer matrices, enhancing optical gain in photonic materials .

Stability and Degradation Pathways

DCM2’s stability under operational conditions is critical for device longevity.

Degradation Factors :

-

Thermal Degradation : Decomposition occurs above 276°C, with a predicted boiling point of 555.5°C .

-

Photodegradation : Prolonged UV exposure leads to irreversible photobleaching, likely due to radical formation .

Comparative Analysis with Analogues

DCM2’s photophysical properties outperform structurally similar dyes like DCM (4-(dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran):

Table 3: DCM2 vs. DCM

| Property | DCM2 | DCM |

|---|---|---|

| λₐᵦₛ (nm) | 468 | 468 |

| λₑₘ (nm) | 620 | 610 |

| Quantum Yield (Φ) | 0.45 | 0.35 |

| Thermal Stability (°C) | 276 (dec.) | 215–220 (lit.) |

Comparison with Similar Compounds

Structural Differences and Electronic Properties

Key structural variations among 4H-pyran derivatives lie in their substituents, which critically influence optical and electronic behavior:

Key Insights :

- The julolidin group in the target compound enhances electron-donating capacity and conjugation rigidity, leading to redshifted emission compared to DCM .

- DCJTB’s tert-butyl group improves solubility in organic solvents and thermal stability, critical for OLED processing .

Optical Properties

Absorption and Emission Profiles

*Data inferred from DCJTB due to structural similarity.

Key Insights :

- The julolidin substituent in the target compound and DCJTB causes a ~30 nm redshift in emission compared to DCM, making them superior red emitters .

- DCM’s high QY (0.437) makes it a standard for fluorescence calibration .

Solubility and Stability

*Inferred from DCJTB’s tert-butyl modification .

Key Insights :

- Bulky substituents (e.g., julolidin, tert-butyl) favor solubility in organic matrices, whereas DDP’s modified groups enhance water compatibility .

OLED Performance

- Target Compound/DCJTB : Used as red dopants in OLEDs due to high color purity (λem ~602 nm) and efficient triplet harvesting via thermally activated delayed fluorescence (TADF) .

- DCM: Limited to fluorescent OLEDs but widely used in lasers and fluorescence sensors due to its reliable QY .

Exciton Dynamics

- The julolidin variant exhibits unique exciton behavior, such as reverse intersystem crossing (RISC) and triplet-triplet annihilation (TTA), which are critical for reducing efficiency roll-off in OLEDs .

- DCM-doped devices show magneto-conductance effects, where triplet-charge interactions dominate performance .

Q & A

Q. What are the key photophysical properties of 4-(dicyanomethylene)-2-methyl-6-(julolidin-4-ylvinyl)-4H-pyran (DCM derivatives), and how are they experimentally determined?

Answer: Core properties include absorption/emission maxima, fluorescence quantum yield (QY), and HOMO/LUMO energy levels. For example:

- Absorption : λmax ≈ 468–502 nm in THF or CH2Cl2 .

- Emission : λmax ≈ 602–627 nm (red-shifted in polar solvents) .

- HOMO/LUMO : HOMO = 5.3–5.4 eV, LUMO = 3.1–3.2 eV (determined via cyclic voltammetry or DFT calculations) .

- Quantum Yield : Up to 81.3% in solution (measured using integrating spheres or relative methods with standards like quinine bisulfate) .

Q. Methodology :

Q. What synthetic methodologies are commonly employed for preparing DCM derivatives?

Answer: DCM derivatives are synthesized via Knoevenagel condensation between julolidine-based aldehydes and dicyanomethylene-pyran precursors. Key steps:

Q. Critical Parameters :

Q. How does the molecular structure of DCM derivatives influence their fluorescence quantum yield?

Answer: Structural modifications directly impact QY:

- Electron-donating groups (e.g., dimethylamino in DCM) enhance intramolecular charge transfer (ICT), improving QY (79–81%) .

- Steric hindrance (e.g., tert-butyl in DCJTB) reduces non-radiative decay by restricting molecular rotation, increasing QY to 81.3% .

- Solvent polarity : Higher polarity solvents stabilize ICT states, red-shifting emission but potentially reducing QY due to aggregation .

Q. Experimental Validation :

- Compare QY in solvents of varying polarity (e.g., THF vs. DMSO) .

- Temperature-dependent fluorescence studies to probe aggregation effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported HOMO/LUMO energy levels for DCM derivatives across studies?

Answer: Discrepancies (e.g., HOMO = 5.3 eV vs. 5.4 eV ) arise from:

Q. Resolution Strategies :

Q. What experimental strategies optimize the integration of DCM derivatives into organic semiconductor devices (e.g., OLEDs or lasers)?

Answer: Key Approaches :

- Doping concentration : Optimize host-guest ratios (e.g., 2–5 wt% DCM in Alq3) to balance efficiency and aggregation .

- Layer architecture : Use double-layer structures (e.g., ITO/hole transport layer/emissive layer/cathode) to confine excitons .

- Optical design : Tune photonic crystal (PC) structures to align interface states with DCM emission (e.g., λ = 630 nm) .

Q. Performance Metrics :

Q. What methodologies are used to analyze solvation dynamics of DCM in biological macromolecules (e.g., proteins)?

Answer: Techniques :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.